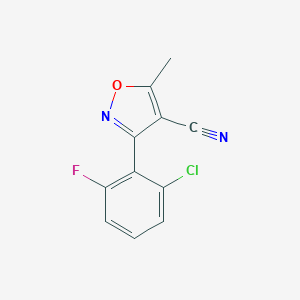

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

説明

Synthesis Analysis

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile involves a series of steps starting from 2-chloro-6-fluorobenzaldehyde, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. This route has been described as practical, with a high yield and low cost, confirmed through various structural determination techniques such as IR, 1H-NMR, 13C-NMR, and MS, achieving a total yield of 60.2% (Su Wei-ke, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through DFT/ and TD-DFT/PCM calculations, providing insights into the optimized molecular structure, vibrational absorption bands, and molecular interactions. Such studies are crucial for understanding the chemical behavior and reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).

Chemical Reactions and Properties

Research on similar compounds, such as 3,5-dichloroisothiazole-4-carbonitrile, demonstrates the potential for regiospecific Suzuki coupling reactions, offering pathways to further functionalize the core structure of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile for various applications (Irene C. Christoforou, P. Koutentis, C. Rees, 2003).

Physical Properties Analysis

The synthesis and crystal structure elucidation of similar compounds provide essential data on intermolecular hydrogen bonding, crystalline structure, and overall molecular geometry, which are integral for predicting the physical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (S. Özbey, F. Kaynak, H. Göker, C. Kuş, 2004).

Chemical Properties Analysis

The chemical properties of such compounds can be inferred from studies on similar structures, focusing on their reactivity, stability, and interactions with other molecules. This includes investigations into their vibrational properties, NBO analyses, and studies on molecular docking, which reveal insights into the reactivity and potential biological activity (A. Saeed, M. Erben, Uzma Shaheen, U. Flörke, 2011).

科学的研究の応用

Development of Chemosensors

One significant application of this compound is in the development of chemosensors. The compound's structure allows for the detection of metal ions, anions, and neutral molecules due to its high selectivity and sensitivity. It serves as a fluorophoric platform for creating chemosensors capable of identifying a wide range of analytes, including metal ions like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+, and anions such as N3−, H2PO4−, and CH3COO−. This versatility underscores its utility in environmental monitoring and analytical chemistry, highlighting the importance of this compound in creating sensitive and selective detection systems for various substances (Roy, 2021).

Synthesis Methodologies

Another application lies in its role in the synthesis of other compounds. For instance, it is used as an intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. The compound's synthesis methodologies have been explored to find more efficient, cost-effective, and environmentally friendly processes. Such research efforts aim to improve the scalability of producing this and related compounds, emphasizing its importance in synthetic organic chemistry and pharmaceutical manufacturing (Qiu et al., 2009).

Biological Activities

Further research into 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile has unveiled its potential in pharmacological contexts. Studies have investigated its role in creating compounds with hepatoprotective and nephroprotective activities, showcasing its relevance in developing treatments for liver and kidney-related conditions. These activities are primarily attributed to its antioxidant and anti-apoptotic properties, making it a valuable compound in medicinal chemistry for exploring new therapeutic agents (Pingili et al., 2019).

特性

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJAAPYNVRPGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371457 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile | |

CAS RN |

175204-41-8 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)

![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)